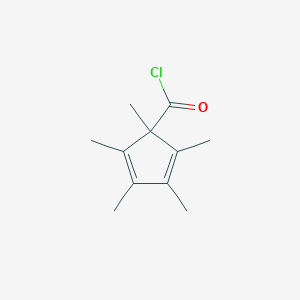
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, also known as Isodrin, is a synthetic organic compound that belongs to the family of cyclodiene insecticides. It is a highly toxic pesticide that has been used extensively in the past to control pests in agriculture. However, due to its harmful effects on the environment and human health, its use has been banned in many countries.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride involves its binding to the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects. This leads to the inhibition of the neurotransmitter release, which results in the paralysis and death of the insect. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride also acts as a sodium channel blocker, which further enhances its insecticidal properties.
Biochemical and Physiological Effects
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has been shown to have a wide range of biochemical and physiological effects. It has been found to be highly toxic to birds, fish, and mammals, including humans. Exposure to 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride can lead to a variety of adverse health effects, including nausea, vomiting, headaches, and dizziness. Long-term exposure can lead to more severe health effects, such as liver and kidney damage, and even cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several advantages for lab experiments. It is a highly potent insecticide that can be used in small quantities to achieve effective results. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several limitations as well. It is highly toxic and can pose a risk to researchers who handle it. It is also a banned pesticide in many countries, which makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. One area of research is the development of safer and more effective insecticides that can replace 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. Another area of research is the development of new cancer therapies based on the mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride. Finally, there is a need for more research on the environmental and health effects of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, as well as its potential for bioaccumulation in the food chain.
Conclusion
In conclusion, 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride is a highly toxic pesticide that has been extensively studied for its insecticidal properties and potential use in cancer therapy. Its mechanism of action involves its binding to the GABA receptor in insects, which leads to paralysis and death. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has several advantages for lab experiments, but its toxicity and banned status in many countries make it a challenging compound to work with. There are several future directions for research on 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride, including the development of safer and more effective insecticides and cancer therapies, as well as more research on its environmental and health effects.
Méthodes De Synthèse
The synthesis of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride involves the reaction between 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carboxylic acid and thionyl chloride. The reaction takes place under reflux conditions in the presence of a catalyst, such as dimethylformamide. The product obtained is a colorless liquid that is highly toxic and flammable.
Applications De Recherche Scientifique
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has been extensively studied for its insecticidal properties. It has been used to control a wide range of pests, including mosquitoes, flies, and beetles. Its mode of action involves disrupting the nervous system of insects, which leads to paralysis and death. 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride has also been studied for its potential use in the treatment of cancer. Studies have shown that 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbonyl chloride can induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
108561-47-3 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c1-6-7(2)9(4)11(5,8(6)3)10(12)13/h1-5H3 |
Clé InChI |
PXOBDWKTQRZIKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)Cl)C |
SMILES canonique |
CC1=C(C(C(=C1C)C)(C)C(=O)Cl)C |
Synonymes |
2,4-Cyclopentadiene-1-carbonyl chloride, 1,2,3,4,5-pentamethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
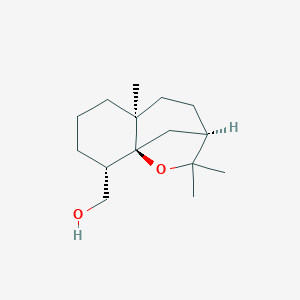
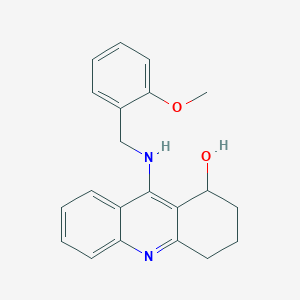

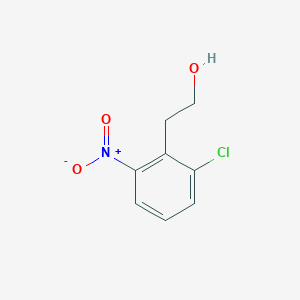
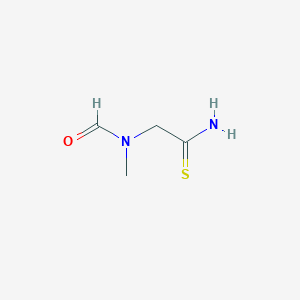

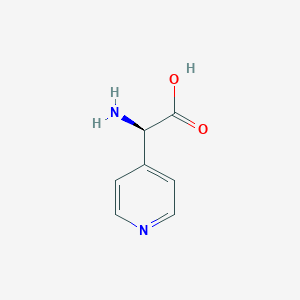

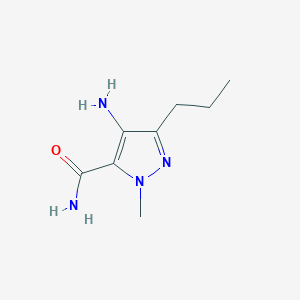

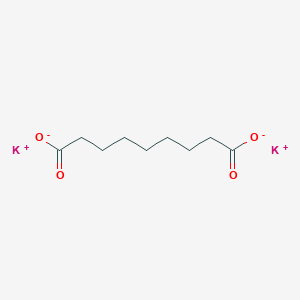
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
